2-Bromo-6-iodo-3-methoxypyridine
Overview
Description
The compound 2-Bromo-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential reactivity and applications. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-Bromo-4-iodopyridine serves as a precursor for various substituted pyridines . These findings suggest that 2-Bromo-6-iodo-3-methoxypyridine could also be a valuable intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related bromo-iodo pyridine derivatives often involves halogen dance reactions, as seen in the synthesis of 2-Bromo-4-iodopyridine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential for regioselective halogenation and functionalization of pyridine rings . These methods could potentially be adapted for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.
Molecular Structure Analysis
While the molecular structure of 2-Bromo-6-iodo-3-methoxypyridine is not directly analyzed in the provided papers, the structure of a related compound, 2-Iodo-3-methoxy-6-methylpyridine, has been determined to feature planar pyridine rings with specific dihedral angles, and the presence of weak intermolecular hydrogen bonds . This information can be useful in predicting the molecular geometry and intermolecular interactions of 2-Bromo-6-iodo-3-methoxypyridine.
Chemical Reactions Analysis
The chemical reactivity of bromo- and iodo- pyridines is well-documented, with these halogens often serving as good leaving groups in nucleophilic substitution reactions . For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines . This suggests that 2-Bromo-6-iodo-3-methoxypyridine could undergo similar transformations, potentially leading to a wide range of substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-iodo-3-methoxypyridine can be inferred from related compounds. For instance, the presence of methoxy and bromo groups in 5-bromo-2-methoxy-6-methylpyridine affects its reactivity and physical properties, such as solubility and boiling point . The halogen-rich nature of compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine also suggests that 2-Bromo-6-iodo-3-methoxypyridine may have significant applications in medicinal chemistry due to its potential for further functionalization .
Scientific Research Applications
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
- Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
- Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
- Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
- Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-iodo-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDNVVCKJSWJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455194 | |
Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodo-3-methoxypyridine | |
CAS RN |
321535-37-9 | |
Record name | 2-Bromo-6-iodo-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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